molecular formula C14H22N6O3S B4674513 N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

Cat. No.: B4674513
M. Wt: 354.43 g/mol
InChI Key: CDJVKCIAUBUZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a trioxotetrahydropyrimidine scaffold, a moiety observed in compounds investigated for various biological activities. For instance, structural analogs featuring the trioxotetrahydropyrimidine group have been explored as potential therapeutic agents, including applications targeting viral infections such as COVID-19 and as antitrypanosomal agents . The integration of a piperazine-carbothioamide group in its structure is a common feature in drug discovery, often utilized to fine-tune properties like solubility, bioavailability, and receptor binding affinity. This specific molecular architecture makes it a valuable candidate for researchers studying enzyme inhibition, receptor-ligand interactions, and the development of novel small-molecule probes. The compound is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and other preclinical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-ethyl-4-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3S/c1-2-16-14(24)20-7-5-19(6-8-20)4-3-15-9-10-11(21)17-13(23)18-12(10)22/h9H,2-8H2,1H3,(H,16,24)(H3,17,18,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVKCIAUBUZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethyl group and the carbothioamide moiety. The final step involves the formation of the pyrimidine ring and its attachment to the piperazine structure. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid or sulfuric acid for protonation reactions, and bases like sodium hydroxide or potassium carbonate for deprotonation. Solvents such as acetonitrile, dimethyl sulfoxide, or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Activity :
    • Compounds containing the pyrimidine ring system have been reported to possess anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects :
    • Research indicates that related compounds exhibit significant anti-inflammatory properties. The incorporation of the tetrahydropyrimidine moiety may enhance these effects, potentially making this compound useful in treating inflammatory diseases .
  • Analgesic Properties :
    • Similar compounds have demonstrated analgesic activity in preclinical models. The structural features of N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide may contribute to pain relief mechanisms, warranting further investigation .

Synthesis Methodologies

The synthesis of this compound involves several steps:

  • Starting Materials :
    • The synthesis typically begins with readily available precursors such as piperazine derivatives and trioxotetrahydropyrimidines.
  • Reactions :
    • Key reactions include nucleophilic substitutions and condensation reactions that form the carbothioamide linkage. The use of catalysts and specific reaction conditions can significantly influence the yield and purity of the final product.
  • Characterization :
    • Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Studies

Several studies highlight the potential applications of similar compounds:

  • Study on Anti-inflammatory Activity :
    A series of thienopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. The most active compounds showed comparable efficacy to standard NSAIDs while exhibiting lower ulcerogenicity .
  • Anticancer Research :
    Research has shown that pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models. Specific modifications in their structure can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Clustering : Butina and Jarvis-Patrick algorithms group the target compound with piperazine derivatives, suggesting shared bioactivity profiles (e.g., CNS targeting) .
  • Synthetic Feasibility : The compound’s modular structure allows for derivatization at the trioxotetrahydropyrimidinylidene or carbothioamide sites to optimize pharmacokinetics.

Biological Activity

N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.

Synthesis

The compound is synthesized through a series of reactions involving piperazine derivatives and trioxotetrahydropyrimidine moieties. The synthetic pathway typically includes:

  • Formation of the piperazine core : Utilizing N-ethylpiperazine as a starting material.
  • Introduction of the trioxotetrahydropyrimidine moiety : This step often involves condensation reactions with appropriate aldehydes or ketones.
  • Thioamide formation : The final step involves the introduction of a thiocarbonyl group to yield the desired carbothioamide derivative.

Anticancer Activity

This compound has been evaluated for its cytotoxic potential against various cancer cell lines. Notably:

  • Inhibition Profiles : In vitro studies have shown that this compound exhibits a broad spectrum of cell inhibition against human cancer cell lines, with growth reduction percentages ranging from -85.67% to -41.54% across different lines, including melanoma and CNS cancer cells .
Cell LineGrowth Reduction (%)
MALME-3M-85.67
LOXIMVI-85.17
SK-MEL-5-84.06
SF-539-97.21

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : DAPI staining and RT-PCR analysis indicate that treatment with the compound leads to morphological changes consistent with apoptotic cell death and alters the expression levels of pro-apoptotic and anti-apoptotic proteins .
    • Pro-apoptotic Bak gene : Up-regulated.
    • Anti-apoptotic Bcl-XL and Bcl-2 genes : Down-regulated.
  • Molecular Docking Studies : These studies suggest that the compound may inhibit anti-apoptotic proteins such as Bcl-XL, further supporting its role in promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity:

  • Testing Against Pathogens : Preliminary tests indicated activity against various bacterial strains; however, specific efficacy against Escherichia coli was not observed . The compound showed some activity against Staphylococcus aureus and fungi like Candida albicans.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds with piperazine and pyrimidine frameworks:

  • Chalcone-Piperazinyl Amides : A related series demonstrated significant cytotoxicity against various cancer cell lines with IC50 values below 10 µM, emphasizing the potential for structural modifications to enhance activity .
  • Urease Inhibition Studies : Compounds derived from barbituric acid have shown moderate to significant urease inhibition, indicating potential therapeutic applications beyond oncology .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide, and how can purity be optimized?

Methodological Answer : The synthesis involves multi-step reactions:

  • Step 1 : Formation of the piperazine-thioamide core via nucleophilic substitution. Ethylenediamine derivatives react with thiocarbonylating agents (e.g., CS₂) under basic conditions to introduce the carbothioamide group .
  • Step 2 : Functionalization with the trioxotetrahydropyrimidinylidene moiety. A condensation reaction between the piperazine intermediate and 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene carbaldehyde is performed in anhydrous toluene or DMF, catalyzed by acetic acid .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the piperazine backbone (δ 2.5–3.5 ppm for N–CH₂ protons) and the trioxotetrahydropyrimidinylidene group (δ 5.5–6.5 ppm for conjugated enamine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~450–460 Da). Fragmentation patterns should align with the thioamide and trioxo-pyrimidine motifs .
  • IR : Strong bands at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S) confirm functional groups .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and aqueous buffers with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80).
  • Formulation : For low aqueous solubility (<1 mg/mL), prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and validate stability via UV-Vis spectroscopy (λmax ~280 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the trioxotetrahydropyrimidinylidene group (e.g., substituents at C-5) or piperazine substitution patterns (e.g., N-ethyl vs. N-propyl).
  • QSAR Modeling : Use kernel partial least squares (KPLS) regression to correlate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with activity. Training sets should include analogs like (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives (Table 2, Observed vs. Predicted activity) .
  • Biological Assays : Screen against TrkA receptors (IC₅₀ determination via kinase inhibition assays) to identify key pharmacophores .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human CYP3A4/2D6 isoforms). Poor in vivo activity may arise from rapid clearance; introduce methyl or fluoro groups to enhance metabolic resistance .
  • Data Reconciliation : Cross-validate in vitro cytotoxicity (MTT assay) with in vivo xenograft models (e.g., murine cancer models). Adjust dosing regimens based on bioavailability studies (plasma t₁/₂ measurement via LC-MS/MS) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TrkA (PDB: 4AOJ). Focus on hydrogen bonding with the thioamide sulfur and π-π stacking with the trioxo-pyrimidine ring .
  • MD Simulations : Perform 100 ns simulations (AMBER force field) to assess stability of the receptor-ligand complex. RMSD plots <2 Å indicate stable binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data for structural elucidation?

Methodological Answer :

  • Refinement Protocols : Use SHELXL for high-resolution (<1.2 Å) data. Discrepancies in bond lengths (e.g., C=S vs. C=O) may arise from disorder; apply restraints (DFIX, SIMU) during refinement .
  • Validation Tools : Check R-factor convergence (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³). Use PLATON to detect twinning or missed symmetry .

Methodological Tables

Q. Table 1. Key QSAR Descriptors for Analog Optimization

DescriptorRole in ActivityExample Value (Compound R142)
LogPLipophilicity2.8
Polar Surface AreaMembrane Permeability85 Ų
HOMO EnergyElectron-Donor Capacity-8.2 eV
IC₅₀ (TrkA)Experimental Activity0.256 µM
Adapted from QSAR models in .

Q. Table 2. Solubility Optimization Strategies

ConditionSolubility (mg/mL)Stability (24h)
DMSO25.4Stable
PBS + 10% HP-β-CD3.1Partial precipitation
0.1% Tween-808.9Stable
Data derived from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.